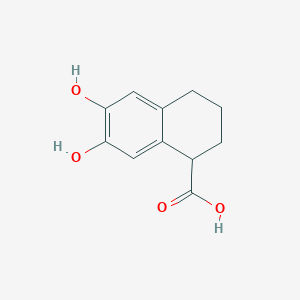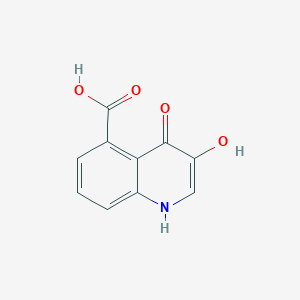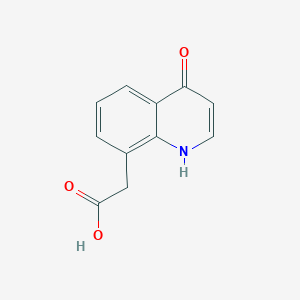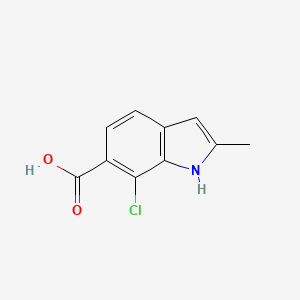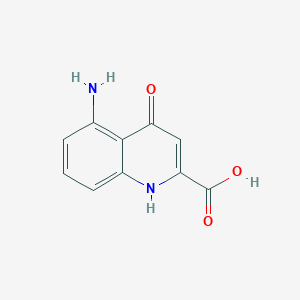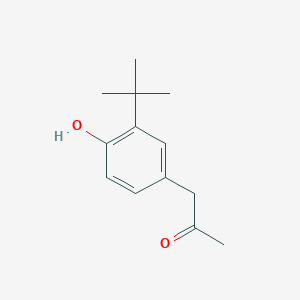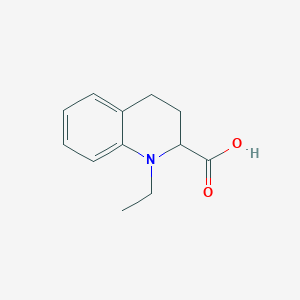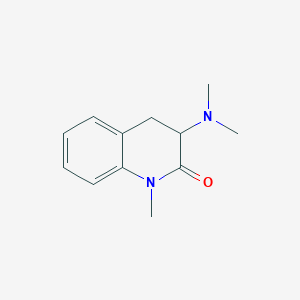
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dihydroquinolinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aniline derivative with a ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as lead acetate or other metal-based catalysts may be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted quinolinones. These products have diverse applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one include other quinolinone derivatives and dihydroquinolinones. Examples include:
- 4-Dimethylaminopyridine
- Dimethylaniline
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a dimethylamino group and a methyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-8-9-6-4-5-7-10(9)14(3)12(11)15/h4-7,11H,8H2,1-3H3 |
Clave InChI |
YWUVCEYMNJRPSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2CC(C1=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
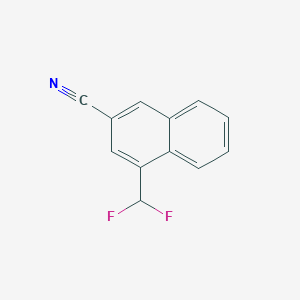
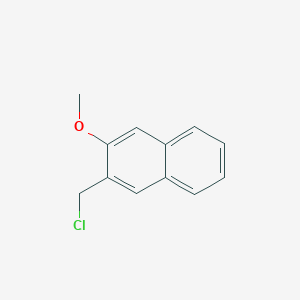


![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
